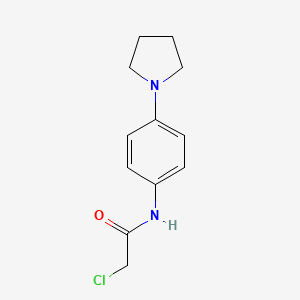

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(4-pyrrolidin-1-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-9-12(16)14-10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVRQNQKCUANBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356349 | |

| Record name | 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251097-15-1 | |

| Record name | 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide and Its Close Structural Analog

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide. Due to the limited availability of comprehensive experimental data for this specific molecule (CAS No: 251097-15-1)[1], this document also presents extensive data for its close structural analog, 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide (CAS No: 842965-59-7)[2]. This analog, differing by a single methylene linker, serves as a valuable reference for predicting reactivity, understanding structure-activity relationships, and designing experimental protocols.

Section 1: Compound Identification and Structure

The primary compound of interest is This compound . Its structural analog, for which extensive data is available, is 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide . The key distinction is the methylene (-CH₂) group linking the phenyl ring and the pyrrolidine nitrogen in the analog.

Table 1: Compound Identification

| Identifier | This compound | 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide |

|---|---|---|

| IUPAC Name | This compound | 2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide[2] |

| CAS Number | 251097-15-1[1] | 842965-59-7[2] |

| Molecular Formula | C₁₂H₁₅ClN₂O | C₁₃H₁₇ClN₂O[2] |

| Molecular Weight | 238.71 g/mol | 252.74 g/mol [2] |

| InChI Key | --- | RTATUWUKFTXNDU-UHFFFAOYSA-N[2] |

Section 2: Physical and Thermodynamic Properties

The following table summarizes the experimental and predicted physical properties for 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide. These values provide insight into the compound's physical state, solubility, and volatility.

Table 2: Physical and Thermodynamic Properties of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 142–144 °C[2] | --- |

| Boiling Point | 416.6 ± 35.0 °C[2] | 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³[2] | 25 °C |

| Solubility (Aqueous) | 0.02 mg/mL[2] | 25 °C |

| Solubility (DMSO) | 1.5 mg/mL[2] | 25 °C |

| LogP | 2.8[2] | --- |

| Enthalpy of Fusion | 28.4 kJ/mol[2] | --- |

| Vapor Pressure | 0.0 ± 1.0 mmHg[2] | 25 °C |

Section 3: Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of the compound. The following data has been reported for 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide.

Table 3: Spectral Data for 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide

| Technique | Data |

|---|---|

| ¹H NMR | (400 MHz, CDCl₃): δ 8.15 (s, 1H, Acetamide NH), 7.25 (d, J = 8.4 Hz, 2H, Aromatic), 7.10 (d, J = 8.4 Hz, 2H, Aromatic), 2.55–2.75 (m, 4H, Pyrrolidine methylene)[2] |

| ¹³C NMR | (101 MHz, CDCl₃): δ 165.2 (Carbonyl C=O), 44.8 (Chlorinated carbon C-Cl)[2] |

| Infrared (IR) | ν 3300 cm⁻¹ (broad, N-H stretch), ν 1650 cm⁻¹ (strong, C=O amide I band), ν 650 cm⁻¹ (medium, C-Cl stretch)[2] |

| Mass Spec. (MS) | m/z 253.1 [M]⁺; Fragmentation at m/z 119.0 (C₆H₅NCO) and m/z 70.1 (C₄H₈N)[2] |

Section 4: Chemical Properties and Reactivity

The chemical behavior of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide is dictated by its functional groups: the chloroacetamide moiety and the pyrrolidine-substituted phenyl ring.

-

Nucleophilic Substitution : The chloro group on the acetamide is a leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the introduction of diverse functional groups.[2][3]

-

Amide Reactivity : The acetamide group can participate in hydrogen bonding, influencing solubility and interactions with biological molecules. It can be reduced to form the corresponding amine.[2]

-

Oxidation : The compound can be oxidized to form N-oxides.[2]

The chloroacetamide functional group is known to be a reactive electrophile that can covalently bind to cysteine residues in proteins, which can lead to biological effects such as the induction of ferroptotic cell death.[4]

Section 5: Experimental Protocols

Synthesis of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide

The synthesis is typically achieved via an acylation reaction.[2]

Objective: To synthesize 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide from 4-(pyrrolidin-1-ylmethyl)aniline and chloroacetyl chloride.

Materials:

-

4-(pyrrolidin-1-ylmethyl)aniline (starting material)

-

Chloroacetyl chloride (acylating agent)

-

Triethylamine (base)

-

Dichloromethane (inert solvent)

Procedure:

-

The starting amine, 4-(pyrrolidin-1-ylmethyl)aniline, is dissolved in an inert solvent such as dichloromethane in a reaction vessel.

-

The solution is cooled to a low temperature (e.g., 0 °C) using an ice bath to manage the exothermic nature of the reaction.

-

A base, typically triethylamine, is added to the solution to act as an acid scavenger.

-

Chloroacetyl chloride is added dropwise to the cooled solution with continuous stirring.

-

The reaction is allowed to proceed at low temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove salts and impurities.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to obtain the final, pure compound.

Caption: Synthetic workflow for 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide.

Section 6: Potential Applications and Biological Activity

While specific biological data for the title compound is sparse, research on chloroacetamide derivatives and related structures points to several areas of interest for researchers.

-

Antimicrobial and Antifungal Activity : Chloroacetamides have demonstrated significant antimicrobial properties, with the chloro group often enhancing efficacy.[2][5] Studies on the analog show activity against bacterial strains like Staphylococcus aureus and fungi such as Candida albicans.[2]

-

Anticancer Potential : Derivatives of chlorinated acetamides have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.[2] The reactive nature of the chloroacetamide moiety may contribute to this cytotoxicity.[4]

-

Enzyme Inhibition : The structure is suitable for interaction with enzyme active sites, such as proteases and kinases, suggesting potential as an enzyme inhibitor.[2][3]

-

Neuropharmacological Effects : The pyrrolidine moiety is recognized in medicinal chemistry for its potential to enhance central nervous system activity, and some derivatives have shown neuroprotective effects in animal models.[2]

References

- 1. 2abiotech.net [2abiotech.net]

- 2. 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide | 842965-59-7 | Benchchem [benchchem.com]

- 3. 2-Chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide|CAS 35974-26-6 [benchchem.com]

- 4. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis | MDPI [mdpi.com]

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide molecular structure and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and synthetic protocol for 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide, a compound of interest in medicinal chemistry and organic synthesis.

Molecular Structure and Formula

This compound is an organic compound featuring a chloroacetamide group attached to a phenyl ring, which is further substituted with a pyrrolidine moiety at the para position. The presence of the reactive α-chloro group on the acetamide makes this molecule a valuable intermediate for further functionalization through nucleophilic substitution.

The molecular structure consists of a central aniline core, where the amino group is acylated with chloroacetyl chloride, and the para-position of the phenyl ring is substituted with a saturated five-membered pyrrolidine heterocycle.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide | |

| CAS Number | 251097-15-1 | [1][2] |

| Molecular Formula | C₁₂H₁₅ClN₂O | [1] |

| Molecular Weight | 238.71 g/mol | [1] |

| Purity | ≥95% - 96%+ (as commercially available) | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved via the N-acylation of the precursor amine, 4-(pyrrolidin-1-yl)aniline, with chloroacetyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of chloroacetyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the HCl byproduct.

Materials and Reagents

-

Starting Material: 4-(pyrrolidin-1-yl)aniline (CAS: 2632-65-7)

-

Acylating Agent: Chloroacetyl chloride

-

Base: Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Reagents for Workup: Deionized water, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

-

Reagents for Purification: Ethanol (for recrystallization), Hexane, Ethyl Acetate

Equipment

-

50 mL Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Synthetic Procedure

-

Reaction Setup: Dissolve 4-(pyrrolidin-1-yl)aniline (1.0 eq) in anhydrous THF (approx. 10 mL per 6 mmol of amine) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add a suitable base such as DBU (0.2 eq) or triethylamine (1.1 eq) to the solution.

-

Cooling: Place the reaction flask in an ice-salt bath and stir the mixture for approximately 15 minutes to cool it to 0-5°C.

-

Acylation: Add chloroacetyl chloride (1.0-1.1 eq) dropwise to the stirred reaction mixture using a dropping funnel, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-6 hours.

-

Monitoring: Monitor the progress of the reaction by TLC, using a mobile phase such as Hexane:Ethyl Acetate (7:3).

-

Workup: Upon completion, pour the reaction mixture into cold deionized water. The crude product should precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Visualization

The following diagram illustrates the synthetic workflow for the preparation of the title compound.

References

Technical Guide: Analysis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide and its Analogue

Disclaimer: Extensive searches for "2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide" did not yield specific experimental data, synthesis protocols, or a canonical SMILES string in public chemical databases. This suggests the compound is not well-characterized in the available literature. This guide will therefore focus on the closely related and better-documented analogue, 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide . The key structural difference is the presence of a methylene (-CH2-) bridge between the phenyl ring and the pyrrolidine group in the analogue.

Analogue in Focus: 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide CAS Number: 842965-59-7[1] SMILES String: ClCC(=O)Nc1ccc(CN2CCCC2)cc1

Core Compound Analysis

2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide is a derivative of chloroacetamide that has attracted interest for its potential biological activities.[1] Its structure comprises a chloroacetamide group, which is a known reactive moiety, linked to a phenyl ring substituted with a pyrrolidin-1-ylmethyl group. This combination of a reactive electrophilic site (the chloroacetyl group) and a tertiary amine feature (the pyrrolidine ring) suggests a potential for diverse biological interactions.[1]

Mechanism of Action

The proposed mechanism of action for this compound involves its interaction with various molecular targets.[1] The key structural features contributing to its biological activity are:

-

Chloro Group: This group can act as a leaving group in nucleophilic substitution reactions, allowing the molecule to covalently bind to biological macromolecules like proteins and enzymes.[1]

-

Acetamide Moiety: The amide linkage can participate in hydrogen bonding with amino acid residues in enzymes or receptors, contributing to binding affinity and specificity.[1]

-

Pyrrolidine Moiety: The pyrrolidine ring is a common feature in compounds targeting the central nervous system and can influence the molecule's pharmacokinetic properties and receptor interactions.[1]

These interactions can modulate the activity of enzymes or receptors, leading to a range of biological effects.[1] Studies on structurally similar compounds suggest potential roles as inhibitors of enzymes such as proteases and kinases.[1]

Quantitative Data

The biological activity of 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide has been evaluated against several microbial strains. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.[1]

| Compound | Target Pathogen | Minimum Inhibitory Concentration (µg/mL) | Activity Level |

| 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide | Staphylococcus aureus | 3.12 | High |

| 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide | MRSA (Methicillin-resistant S. aureus) | 4.69 | Moderate |

| 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide | Escherichia coli | 22.9 | Low |

| 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide | Candida albicans | 16.69 | Moderate |

Experimental Protocols

Synthesis of 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide

The synthesis of this compound is typically achieved through a two-step process involving the preparation of an amine intermediate followed by an acylation reaction.[1]

Step 1: Preparation of the Starting Material

-

The synthesis begins with the preparation of the key intermediate, 4-(pyrrolidin-1-ylmethyl)phenylamine.

Step 2: Acylation Reaction

-

The prepared 4-(pyrrolidin-1-ylmethyl)phenylamine is dissolved in an inert solvent, such as dichloromethane.

-

A base, typically triethylamine, is added to the solution to act as an acid scavenger.

-

The reaction mixture is cooled to a low temperature to manage the exothermic nature of the subsequent step.

-

Chloroacetyl chloride is added dropwise to the cooled solution with stirring.

-

The reaction proceeds to form 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide.

Potential Applications

Research into this compound and its analogues suggests several potential applications in medicinal chemistry:

-

Antimicrobial Agents: The compound has demonstrated effectiveness against various bacterial and fungal strains, particularly Gram-positive bacteria like S. aureus.[1]

-

Anticancer Activity: Related chloroacetamide derivatives have shown promise in inhibiting the proliferation of cancer cell lines, suggesting this compound could be a scaffold for developing new anticancer drugs.[1]

-

Neuropharmacological Effects: The presence of the pyrrolidine moiety is recognized for its potential to modulate central nervous system activity, indicating possible applications in neuropharmacology.[1]

References

An In-depth Technical Guide to Determining the Solubility Profile of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide in DMSO and Ethanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of the compound 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. As of the latest literature review, specific quantitative solubility data for this compound in these solvents is not publicly available. Consequently, this document provides a comprehensive framework of experimental protocols and methodologies that can be employed to determine the kinetic and thermodynamic solubility of this compound. Adherence to these detailed procedures will enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development for assessing a compound's suitability for further in vitro and in vivo studies.

Introduction

The solubility of a compound is a fundamental physicochemical property that significantly influences its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME). For drug discovery and development professionals, understanding the solubility of a novel compound like this compound in relevant solvent systems is a critical early-stage gatekeeper for its progression. Dimethyl sulfoxide (DMSO) is a widely utilized solvent for the initial dissolution and storage of compound libraries due to its high solubilizing power. Ethanol is a less toxic solvent, often used in formulations and as a co-solvent in biological assays. Therefore, characterizing the solubility of this compound in both DMSO and ethanol is essential for its comprehensive evaluation.

This guide presents established methodologies for determining both kinetic and thermodynamic solubility, which are distinct but complementary measures. Kinetic solubility reflects the concentration at which a compound precipitates from a supersaturated solution (often prepared from a DMSO stock), which is relevant for high-throughput screening applications. In contrast, thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a more accurate measure for formulation and biopharmaceutical classification.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in either DMSO or ethanol. The table below is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Solubility Type | Method | Concentration (mg/mL) | Concentration (mM) | Temperature (°C) |

| DMSO | Thermodynamic | Shake-Flask | Data to be determined | Data to be determined | 25 |

| Ethanol | Thermodynamic | Shake-Flask | Data to be determined | Data to be determined | 25 |

| DMSO | Kinetic | Nephelometry | Data to be determined | Data to be determined | 25 |

| Ethanol | Kinetic | Nephelometry | Data to be determined | Data to be determined | 25 |

Experimental Protocols for Solubility Determination

The following sections detail the recommended experimental protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its direct measurement of the equilibrium state.[1]

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, absolute

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to separate vials containing a known volume of DMSO and ethanol. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when consecutive measurements are consistent.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent (DMSO or ethanol).

-

Analyze the standard solutions by HPLC to generate a calibration curve.

-

Dilute the filtered saturated solution with the appropriate solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of the compound in the saturated solution using the calibration curve and account for the dilution factor.

-

Kinetic Solubility Determination: Nephelometry Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from DMSO stock solutions.[2][3]

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Ethanol

-

Microtiter plates (e.g., 96-well)

-

Automated liquid handler or multichannel pipette

-

Plate shaker

-

Nephelometer (light-scattering plate reader)

Procedure:

-

Preparation of Test Solutions:

-

Dispense a small volume of the DMSO stock solution of this compound into the wells of a microtiter plate.

-

Rapidly add the desired solvent (ethanol) to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-5%).

-

-

Incubation and Measurement:

-

Immediately after solvent addition, mix the contents of the plate on a plate shaker.

-

Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours).

-

Measure the light scattering or turbidity in each well using a nephelometer.

-

-

Data Analysis:

-

The concentration at which a significant increase in light scattering is observed compared to the solvent blank is determined as the kinetic solubility. This indicates the point of precipitation.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining solubility.

Conclusion

References

The Rising Potential of Chloroacetamide Derivatives in Biological Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chloroacetamide functional group, a reactive electrophilic moiety, has emerged as a versatile scaffold in the design and synthesis of novel biologically active compounds. Its ability to form covalent bonds with nucleophilic residues in biological macromolecules, such as the cysteine thiol group, underpins a wide range of activities spanning from anticancer and antimicrobial to herbicidal applications. This technical guide provides an in-depth overview of the current landscape of chloroacetamide derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a strong emphasis on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Anticancer Activity of Chloroacetamide Derivatives

Chloroacetamide derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer including cell proliferation, survival, and metastasis. A notable strategy involves the development of covalent inhibitors that irreversibly bind to key oncogenic proteins.

One prominent area of research focuses on the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[1][2] For instance, the chloroacetamide derivative UPR1376 has been identified as a promising irreversible inhibitor of FGFR, showing potent anti-proliferative activity against FGFR1-amplified lung cancer cell lines.[1] This irreversible inhibition is achieved through the covalent modification of a cysteine residue within the FGFR kinase domain.

Furthermore, chloroacetamide-based compounds have been investigated as potential inhibitors of cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse.[3][4] These derivatives have shown the ability to inhibit the self-renewal capacity of CSCs in various cancer types, including breast, prostate, and oral cancers, as demonstrated in sphere-forming assays.[3]

The mechanism of action for some anticancer chloroacetamides involves the inhibition of enzymes crucial for cancer cell metabolism and survival, such as Glutathione S-transferase (GST).[5][6] By forming conjugates with glutathione, these derivatives can modulate GST activity, leading to increased oxidative stress and apoptosis in cancer cells.[5][6]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / % Inhibition | Reference |

| UPR1376 | H1581 (FGFR1-amplified lung cancer) | Proliferation Assay | More potent than BGJ398 | [1] |

| Substituted Chloroacetamides | Breast, Prostate, Oral Cancer Cell Lines | MTT Assay | (Data not specified in abstract) | [3] |

| 2-chloroacetamides with thiazole scaffold | Jurkat (T-cell leukemia), MDA-MB-231 (triple-negative breast cancer) | MTT Assay | Significant cytotoxic activity | [5][6] |

| 2,2-dichloroacetamides with thiazole scaffold | Various cancer cell lines | MTT Assay | Negligible activity | [5][6] |

Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity: [3][4][5]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 15,000 cells/well for U-87MG) and incubated for 24 hours to allow for attachment.[4]

-

Compound Treatment: The cells are then treated with various concentrations of the chloroacetamide derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Sphere-Forming Assay for Cancer Stem Cell Inhibition: [3]

-

Single-Cell Suspension: Cancer cells are dissociated into a single-cell suspension.

-

Seeding in Non-Adherent Plates: The cells are seeded at a low density in ultra-low attachment plates containing serum-free sphere-forming medium.

-

Compound Treatment: The cells are treated with the chloroacetamide derivatives.

-

Sphere Formation: The plates are incubated for a period of 7-14 days to allow for the formation of spheres (sarcospheres or mammospheres).

-

Quantification: The number and size of the spheres are quantified and compared to the untreated control to assess the inhibition of self-renewal.

Signaling Pathway: FGFR Inhibition

Caption: Irreversible inhibition of FGFR signaling by a chloroacetamide derivative.

Antimicrobial Activity of Chloroacetamide Derivatives

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Chloroacetamide derivatives have demonstrated promising activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9][10][11][12][13][14][15]

The antimicrobial efficacy of these compounds is often attributed to their ability to alkylate essential microbial enzymes and proteins, thereby disrupting critical cellular processes.[16] For example, they can react with cysteine or histidine residues in proteins, leading to their inactivation.[17] Molecular docking studies have suggested that chloroacetamides may target key bacterial enzymes like DNA gyrase and topoisomerase II, which are involved in DNA replication and transcription.[10] In fungi, some derivatives have been shown to act on targets within the fungal cell membrane, distinct from ergosterol complexation.[8][15]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | Assay Type | MIC / EC50 (µg/mL or mg/L) | Reference |

| N-(substituted Phenyl)-2-chloroacetamides | Staphylococcus aureus, MRSA, Escherichia coli, Candida albicans | Broth Microdilution | Effective against Gram-positive bacteria and C. albicans | [7] |

| Compounds 2, 3, and 4 | Candida species | Broth Microdilution | 25-50 | [8][15] |

| Compounds 2, 3, and 4 | Dermatophytes | Broth Microdilution | 3.12-50 | [8][15] |

| Compound 13 | Bacillus cereus | Broth Microdilution | 10 mg/L | [9] |

| Compounds 6 and 20 | Candida albicans | Broth Microdilution | EC50 = 197.02 and 189.13 mg/L | [9] |

| 4-BFCA | Fusarium spp. | Broth Microdilution | 12.5-50 | [14][15] |

| Thiosemicarbazone 10 | Escherichia coli | (Not specified) | 80.8% growth inhibition | [12] |

| Sulfide derivative 14 | Staphylococcus aureus | (Not specified) | 91.7% growth inhibition | [12] |

| Sulfide derivative 7 | Staphylococcus aureus, Pseudomonas aeruginosa | (Not specified) | 83.4% and 78.8% inhibition | [13] |

Experimental Protocols: Antimicrobial Assays

Broth Microdilution for Minimum Inhibitory Concentration (MIC): [8][15]

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., 10^8 CFU/mL) is prepared in a suitable broth medium (e.g., Luria Bertani for bacteria, Tryptic Soy Broth for yeast).[7]

-

Serial Dilution: The chloroacetamide derivatives are serially diluted in the broth in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Disc Diffusion Method: [10][11]

-

Agar Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the chloroacetamide derivative and placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc where microbial growth is inhibited is measured in millimeters.

Experimental Workflow: Antimicrobial Screening

Caption: General workflow for the screening of antimicrobial chloroacetamide derivatives.

Herbicidal Activity of Chloroacetamide Derivatives

Chloroacetamide herbicides have been a cornerstone of weed management in agriculture for many years.[16][18] Their mode of action primarily involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development.[19][20]

The herbicidal activity of these compounds is linked to their ability to covalently bind to the active site cysteine of the condensing enzyme involved in VLCFA elongation.[19] This irreversible inhibition disrupts the formation of essential lipids, leading to stunted growth and eventual death of susceptible weeds. The lipophilicity and molecular structure of the derivatives play a crucial role in their uptake, mobility, and ultimately, their herbicidal efficacy.[16]

Quantitative Data: Herbicidal Activity

| Compound/Derivative | Weed Species | Assay Type | EC50 (mg/L) | Reference |

| Synthesized Chloroacetamides | A. arvensis, L. temulentum | (Not specified) | Data presented as EC50 values in the referenced figure. | [17] |

| Metazachlor | Chalcone synthase (as a model enzyme) | Enzyme Inhibition | 50% inhibition with 1-2 molecules per enzyme subunit | [19] |

Experimental Protocols: Herbicidal Assays

In Vitro Enzyme Inhibition Assay: [16][19]

-

Enzyme Preparation: The target enzyme (e.g., a condensing enzyme involved in VLCFA synthesis or a model enzyme like chalcone synthase) is purified.

-

Pre-incubation: The enzyme is pre-incubated with various concentrations of the chloroacetamide herbicide for a specific duration.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., malonyl-CoA).

-

Activity Measurement: The enzyme activity is measured by monitoring the consumption of the substrate or the formation of the product using techniques such as spectrophotometry or chromatography.

-

IC50 Determination: The concentration of the herbicide that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Mechanism of Action: Inhibition of VLCFA Elongase

Caption: Covalent inhibition of VLCFA elongase by chloroacetamide herbicides.

Conclusion

Chloroacetamide derivatives represent a rich and promising area of research for the development of novel therapeutic agents and agrochemicals. Their inherent reactivity, when appropriately harnessed, allows for the design of potent and specific covalent inhibitors targeting a diverse range of biological macromolecules. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies, will undoubtedly unlock the full potential of this versatile chemical scaffold in addressing critical challenges in medicine and agriculture. This guide serves as a foundational resource for professionals in the field, providing a structured overview of the current state of knowledge and methodologies for the evaluation of chloroacetamide derivatives.

References

- 1. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]

- 3. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 6. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. irejournals.com [irejournals.com]

- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 13. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]

- 14. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

Unraveling the Cellular Enigma: A Technical Guide to the Mechanism of Action of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide, a compound of interest in contemporary pharmacological research. Lacking direct, extensive studies on this specific molecule, this document synthesizes available data on its core chemical moieties—the reactive chloroacetamide group and the versatile N-(4-(pyrrolidin-1-yl)phenyl) scaffold—to construct a scientifically grounded, hypothetical mechanism of action. We propose a primary mechanism centered on covalent inhibition of cellular enzymes through alkylation of cysteine residues, potentially leading to the disruption of key signaling pathways. A secondary, broader mechanism involving the induction of proteotoxic stress is also explored. This guide provides detailed, hypothetical experimental protocols to investigate these proposed mechanisms, presents illustrative quantitative data in structured tables, and utilizes diagrams to visualize complex cellular processes and experimental workflows.

Introduction

This compound is a synthetic organic compound featuring a reactive α-chloroacetamide electrophile and a substituted aromatic system containing a pyrrolidine ring. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural components are well-represented in a variety of biologically active compounds. The chloroacetamide moiety is a known "warhead" in covalent inhibitors, capable of forming irreversible bonds with nucleophilic residues in proteins. The N-phenylpyrrolidine scaffold is a common feature in molecules targeting a range of receptors and enzymes, suggesting its role in guiding the molecule to specific biological targets and facilitating binding interactions.

This whitepaper will extrapolate from the known biological activities of these constituent parts to propose a detailed, multi-faceted mechanism of action at the cellular level.

Proposed Mechanism of Action

We hypothesize a dual mechanism of action for this compound:

-

Primary Mechanism: Covalent Enzyme Inhibition. The electrophilic α-chloro group is susceptible to nucleophilic attack by the thiol side chain of cysteine residues within the active or allosteric sites of specific enzymes. This results in an irreversible covalent bond, leading to the inactivation of the target protein. The N-(4-(pyrrolidin-1-yl)phenyl) moiety likely confers target specificity through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) within the protein's binding pocket. Potential targets include kinases, proteases, and metabolic enzymes that rely on a catalytic cysteine.

-

Secondary Mechanism: Disruption of Proteostasis. On a broader scale, the high reactivity of the chloroacetamide group could lead to off-target alkylation of numerous cellular proteins that possess reactive cysteine residues. This widespread, non-specific covalent modification can lead to protein misfolding and aggregation, inducing the unfolded protein response (UPR) and general proteotoxic stress.[1][2] This could contribute to cytotoxicity, particularly in cells with high metabolic or protein synthesis rates, such as cancer cells.

Data Presentation: Hypothetical Quantitative Data

The following tables present illustrative quantitative data that could be expected from experimental validation of the proposed mechanisms. These values are based on typical ranges observed for similar covalent inhibitors and bioactive pyrrolidine derivatives.

Table 1: Hypothetical Enzyme Inhibition Data

| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| Kinase X | In vitro kinase assay | 1.5 | 0.8 | Irreversible (Covalent) |

| Cysteine Protease Y | Fluorogenic substrate assay | 5.2 | 2.1 | Irreversible (Covalent) |

| VLCFA Elongase | Cell-free elongase assay | 0.1 | N/A | Irreversible (Covalent) |

Table 2: Hypothetical Cellular Activity Data

| Cell Line | Assay Type | EC50 (µM) | Effect |

| MCF-7 (Breast Cancer) | Cell Viability (MTT) | 8.9 | Cytotoxicity |

| HEK293T | Protein Aggregation | 15.0 | Increased aggregation of GAPDH |

| HUVEC | Anti-inflammatory (NF-κB) | 3.7 | Inhibition of TNF-α induced NF-κB activation |

Signaling Pathway Analysis

Based on the proposed covalent inhibition of a target kinase (Kinase X), a hypothetical signaling pathway is depicted below. In this model, this compound irreversibly inhibits Kinase X, preventing the phosphorylation and activation of a downstream transcription factor (TF-A). This, in turn, blocks the transcription of genes responsible for cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the proposed mechanism of action.

In Vitro Enzyme Inhibition Assay (Kinase X)

-

Objective: To determine the IC50 of this compound against a purified recombinant human kinase (e.g., Kinase X).

-

Materials: Recombinant Kinase X, appropriate peptide substrate, ATP, this compound, kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare a serial dilution of the compound in DMSO, followed by a further dilution in kinase buffer.

-

In a 96-well plate, add 5 µL of the compound dilution, 5 µL of Kinase X enzyme, and 5 µL of the peptide substrate/ATP mixture.

-

Incubate the plate at room temperature for 1 hour.

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Incubate for 30 minutes and measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement of this compound with its putative target protein in intact cells.

-

Materials: Cultured cells (e.g., MCF-7), this compound, PBS, lysis buffer, antibodies for the target protein (for Western blot).

-

Procedure:

-

Treat cultured cells with the compound or vehicle (DMSO) for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remained soluble at each temperature.

-

A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

-

Mass Spectrometry for Covalent Adduct Identification

-

Objective: To confirm the covalent binding of the compound to the target protein and identify the specific residue modified.

-

Materials: Purified target protein, this compound, digestion buffer, trypsin, mass spectrometer (e.g., Orbitrap).

-

Procedure:

-

Incubate the purified protein with a molar excess of the compound.

-

Remove excess compound using a desalting column.

-

Denature, reduce, and alkylate the protein (with a standard alkylating agent like iodoacetamide for non-target cysteines).

-

Digest the protein into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data for peptides with a mass shift corresponding to the addition of the compound minus chlorine.

-

Fragment analysis of the modified peptide will confirm the site of covalent modification.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.

Conclusion

While the precise cellular targets and mechanism of action of this compound remain to be definitively elucidated, its chemical structure provides a strong foundation for a plausible hypothesis. The presence of a reactive chloroacetamide group points towards a mechanism involving covalent inhibition of target proteins, likely enzymes with a critical cysteine residue in their active or allosteric sites. The N-(4-(pyrrolidin-1-yl)phenyl) moiety is predicted to confer specificity and enhance binding affinity. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically investigate this hypothesis, ultimately leading to a comprehensive understanding of the compound's cellular activity. Such knowledge is paramount for its potential development as a therapeutic agent or a chemical probe for biological discovery.

References

A Technical Guide to Screening 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide for Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance presents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] N-phenylacetamide derivatives have been identified as a promising class of compounds with a wide range of biological activities, including antibacterial and antifungal properties.[3][4] The structure of these compounds, particularly the presence of a reactive chloroacetyl group, is often linked to their biological efficacy.[5]

This technical guide provides a comprehensive framework for the antimicrobial screening of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide . It outlines detailed experimental protocols for key antimicrobial susceptibility tests, presents available data on related compounds to inform structure-activity relationships, and visualizes experimental workflows and potential mechanisms of action. This document is intended to serve as a practical resource for researchers engaged in the evaluation of new chemical entities for antimicrobial potential.

Compound Profile: this compound

The target compound belongs to the chloroacetamide class of molecules. Its structure consists of a central N-phenylacetamide core with two key substitutions: a chloro group on the acetyl moiety and a pyrrolidine ring on the phenyl group. The chloro group can act as a reactive site for nucleophilic substitution, while the acetamide portion can form hydrogen bonds, both of which are crucial for interactions with biological targets.[6] The pyrrolidine moiety is recognized for its potential to influence biological activity.[6]

Antimicrobial Activity Data

While specific antimicrobial data for this compound is not extensively available in the public domain, data from a closely related analogue, 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide , provides valuable insight into its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this analogue against several key pathogens.[6]

Table 1: Antimicrobial Activity of a 2-Chloro-N-(phenyl)acetamide Analogue

| Test Compound | Target Microorganism | Gram Stain | Minimum Inhibitory Concentration (µg/mL) | Activity Level |

|---|---|---|---|---|

| 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide | Staphylococcus aureus | Positive | 3.12 | High |

| 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide | Methicillin-resistant S. aureus (MRSA) | Positive | 4.69 | Moderate |

| 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide | Escherichia coli | Negative | 22.9 | Low |

| 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide | Candida albicans | N/A (Fungus) | 16.69 | Moderate |

Data sourced from BenchChem for the specified analogue.[6]

Studies on other related chloroacetamide derivatives have also demonstrated significant antimicrobial activity, suggesting that the presence of the chloro atom is often directly related to the potency of the observed antibacterial effect.[5]

Experimental Protocols

Standardized protocols are critical for obtaining reproducible and comparable results in antimicrobial susceptibility testing.[7] The following sections detail the methodologies for the Broth Microdilution and Kirby-Bauer Disk Diffusion assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][8][9]

4.1.1 Materials

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB)[10]

-

Test compound stock solution (e.g., in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)[11]

-

Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

-

Sterile saline or broth for dilutions

-

Multichannel pipette

-

Plate reader (optional, for OD measurement)

-

Incubator (35-37°C)

4.1.2 Procedure

-

Plate Preparation : Add 50 µL of sterile MHB to all wells of a 96-well plate.

-

Compound Dilution : In the first column of wells, add 50 µL of the test compound stock solution (at twice the highest desired concentration) to the 50 µL of broth, mixing well. This creates a 1:2 dilution.

-

Serial Dilution : Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.[11] This leaves column 11 for a growth control (no compound) and column 12 for a sterility control (no bacteria).[12]

-

Inoculum Preparation : Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[8][11]

-

Inoculation : Add 50 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12).

-

Controls :

-

Growth Control (Positive Control) : Column 11 (MHB + Inoculum, no compound).

-

Sterility Control (Negative Control) : Column 12 (MHB only, no inoculum or compound).

-

-

Incubation : Cover the plate and incubate at 37°C for 16-20 hours.[11][13]

-

MIC Determination : After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[8][11]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This agar-based method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[7][14][15]

4.2.1 Materials

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)[16]

-

Sterile filter paper disks (6 mm diameter)

-

Test compound solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps

-

Incubator (35-37°C)

-

Ruler or caliper

4.2.2 Procedure

-

Inoculum Plating : Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess liquid by pressing it against the inside of the tube.

-

Lawn Culture : Swab the entire surface of an MHA plate uniformly in three directions to create a confluent lawn of bacterial growth.[16]

-

Drying : Allow the plate to dry for 5-15 minutes with the lid slightly ajar so the inoculum can be absorbed into the agar.[16]

-

Disk Preparation & Application : Aseptically impregnate sterile paper disks with a known concentration of the this compound solution. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Ensure disks are placed at least 24 mm apart and are pressed down gently to ensure full contact with the agar.[17]

-

Incubation : Invert the plates and incubate at 37°C for 18-24 hours.[7]

-

Zone Measurement : After incubation, measure the diameter of the zone of complete inhibition (the clear ring around the disk) in millimeters (mm).[14] The size of the zone indicates the susceptibility of the microorganism to the compound.

Visualizing Workflows and Mechanisms

Experimental Workflow

The overall process for screening a novel compound for antimicrobial activity follows a logical progression from preparation to final analysis.

Hypothetical Mechanism of Action

While the precise mechanism for this compound is yet to be elucidated, chloroacetamide compounds are known to be reactive. A plausible mechanism involves the inhibition of essential bacterial enzymes. For instance, some acetamides are proposed to act on penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.[5] Inhibition of these enzymes leads to compromised cell wall integrity and ultimately cell lysis.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irejournals.com [irejournals.com]

- 4. ijpsr.info [ijpsr.info]

- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide | 842965-59-7 | Benchchem [benchchem.com]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. protocols.io [protocols.io]

- 13. m.youtube.com [m.youtube.com]

- 14. asm.org [asm.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. microbenotes.com [microbenotes.com]

- 17. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

A Technical Guide to the Prospective Anticenter Screening of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and prospective screening strategy for the compound 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide. As of the latest literature review, no specific preliminary anticancer screening data for this exact compound has been published. The information herein is compiled from studies on structurally related chloroacetamide and pyrrolidinone derivatives and established in vitro screening protocols.

Introduction

The compound this compound belongs to the class of α-chloroacetamides, which have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The presence of the reactive chloroacetamide "warhead" allows for potential covalent modification of biological targets, a mechanism exploited by several approved drugs. Furthermore, the pyrrolidinyl-phenyl moiety can influence the compound's solubility, cell permeability, and specific interactions with target proteins. This guide outlines a prospective preliminary anticancer screening approach for this compound, based on the evaluation of similar molecular structures and standard preclinical testing methodologies.

Potential Anticancer Activity of Structurally Related Compounds

While direct evidence for the anticancer activity of this compound is unavailable, studies on analogous compounds suggest potential cytotoxic effects against various cancer cell lines. Research has indicated that derivatives of chlorinated acetamides have been explored for their ability to inhibit cell proliferation across different cancer types.[1] Modifications to the acetamide structure have been shown to enhance cytotoxicity.[1]

For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for their anticancer properties.[2][3] In some studies, compounds with a chloroacetamide moiety have demonstrated significant cytotoxic activity against cancer cell lines such as human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231).[4][5] The anticancer effects of some chloroacetamide derivatives are thought to be mediated through mechanisms like the inhibition of glutathione S-transferase (GST).[4][5]

Quantitative Data of Structurally Related Compounds

The following table summarizes the in vitro cytotoxic activity of various chloroacetamide and phenylacetamide derivatives from the literature. This data provides a benchmark for the potential potency of this compound.

| Compound | Cancer Cell Line | Assay | IC50 (µM) |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (prostate carcinoma) | MTS | 52[3] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (prostate carcinoma) | MTS | 80[3] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | HL-60 (promyelocytic leukemia) | MTS | 100[3] |

| N-Butyl-2-(2-fluorophenyl)acetamide (3d) | MDA-MB-468 (breast cancer) | MTT | 0.6 ± 0.08[2] |

| N-Butyl-2-(2-fluorophenyl)acetamide (3d) | PC-12 (pheochromocytoma) | MTT | 0.6 ± 0.08[2] |

| N-Butyl-2-(3-chlorophenyl)acetamide (3c) | MCF-7 (breast cancer) | MTT | 0.7 ± 0.08[2] |

| N-Butyl-2-(2-fluorophenyl)acetamide (3d) | MCF-7 (breast cancer) | MTT | 0.7 ± 0.4[2] |

Note: The data presented is for structurally related compounds and not for this compound itself.

Experimental Protocols for Preliminary Anticancer Screening

A standard preliminary in vitro screening of a novel compound involves assessing its cytotoxic or cytostatic effects on a panel of cancer cell lines.[6] The MTT and Sulforhodamine B (SRB) assays are robust, reliable, and widely used methods for this purpose.[7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[11]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8][10]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[10]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[12]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat cells with various concentrations of the test compound for a specified period.

-

Cell Fixation: Gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13]

-

Staining: Wash the plates with water and air-dry. Add 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 1 hour.[13]

-

Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye and then air-dry.[13]

-

Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]

-

Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro anticancer screening of a novel compound.

Plausible Signaling Pathway

Based on the known mechanisms of other anticancer chloroacetamides, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be activated by the test compound.

References

- 1. 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide | 842965-59-7 | Benchchem [benchchem.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. brieflands.com [brieflands.com]

- 4. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 5. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 6. iv.iiarjournals.org [iv.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 13. bio-protocol.org [bio-protocol.org]

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide: A Technical Guide for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide as a valuable fragment for fragment-based drug discovery (FBDD). This document details its chemical properties, synthesis, and potential biological activities, with a focus on its role as a covalent inhibitor. Experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development. The potential mechanism of action, particularly in the context of the Hippo-YAP-TEAD signaling pathway, is also explored.

Introduction

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in modern drug development. By screening low molecular weight fragments, FBDD allows for the exploration of chemical space and the identification of high-quality starting points for optimization. This compound is a fragment of interest due to the combination of a reactive chloroacetamide "warhead" and a pyrrolidine-substituted phenyl ring, a common scaffold in medicinal chemistry. The chloroacetamide moiety has the potential to form covalent bonds with nucleophilic residues, such as cysteine, in protein targets, leading to irreversible inhibition.

Chemical and Physical Properties

The key chemical and physical properties of this compound and its close analogs are summarized below.

| Property | Value | Reference |

| Molecular Formula | C13H15ClN2O2 | [1] |

| Molecular Weight | 266.72 g/mol | [1] |

| IUPAC Name | 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide | [1] |

| CAS Number | 908518-29-6 | [1] |

Synthesis

The synthesis of this compound can be achieved through a standard acylation reaction.

General Synthesis Workflow

The logical flow of the synthesis process is outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of similar N-substituted chloroacetamides.[2][3]

Materials:

-

4-(pyrrolidin-1-yl)aniline

-

Chloroacetyl chloride

-

Triethylamine or other suitable base

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Dissolve 4-(pyrrolidin-1-yl)aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the activities of its constituent fragments and close analogs suggest several potential applications in drug discovery.

Covalent Inhibition

The chloroacetamide moiety is a well-established electrophilic "warhead" that can covalently modify nucleophilic amino acid residues, most notably cysteine, in protein targets.[4] This irreversible binding can lead to potent and sustained target inhibition.

Potential as a TEAD-YAP Inhibitor

The Hippo signaling pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer.[5] The transcriptional activity of this pathway is mediated by the interaction of the transcriptional coactivator YAP with TEAD transcription factors.[6] The TEAD-YAP interaction is a promising target for anticancer drug development.[6] Notably, chloroacetamide fragments have been successfully used to covalently inhibit TEAD by targeting a conserved cysteine in the palmitate-binding pocket, leading to the disruption of the TEAD-YAP interaction.[4][7]

Proposed Mechanism of Action:

Caption: Proposed mechanism of action via inhibition of the Hippo-YAP-TEAD signaling pathway.

Antimicrobial Activity

Derivatives of chloroacetamide have demonstrated antimicrobial and antifungal properties.[8] The antimicrobial activity of a close analog, 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide, has been evaluated against various pathogens.

Table of Antimicrobial Activity for 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide (Analog) [8]

| Target Pathogen | Minimum Inhibitory Concentration (µg/mL) | Activity Level |

| Staphylococcus aureus | 3.12 | High |

| MRSA | 4.69 | Moderate |

| Escherichia coli | 22.9 | Low |

| Candida albicans | 16.69 | Moderate |

Disclaimer: The data presented is for a structural analog and should be considered indicative of potential activity for this compound.

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted for the biological evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[9]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[10]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound represents a promising fragment for drug discovery, particularly for the development of covalent inhibitors. Its chloroacetamide moiety offers the potential for potent and irreversible target engagement, while the substituted phenyl-pyrrolidine scaffold provides a foundation for further chemical modification to enhance potency and selectivity. The potential to target the TEAD-YAP interaction in the Hippo pathway highlights a significant opportunity for the development of novel anticancer therapeutics. The experimental protocols provided in this guide serve as a starting point for researchers to further investigate the biological activities and therapeutic potential of this and related compounds.

References

- 1. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hippo pathway inhibition by blocking the YAP/TAZ-TEAD interface: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide | 842965-59-7 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

N-Phenylacetamide Compounds in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-phenylacetamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile core has been extensively derivatized, leading to the discovery of potent agents with potential therapeutic applications in oncology, inflammation, infectious diseases, and neurology. This technical guide provides a comprehensive literature review of N-phenylacetamide compounds, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR).

Anticancer Activity

N-phenylacetamide derivatives have emerged as a significant class of anticancer agents, primarily exerting their effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis